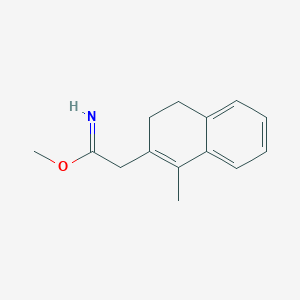

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate

Description

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)ethanimidate |

InChI |

InChI=1S/C14H17NO/c1-10-12(9-14(15)16-2)8-7-11-5-3-4-6-13(10)11/h3-6,15H,7-9H2,1-2H3 |

InChI Key |

XZRYVMZDDQKCSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC2=CC=CC=C12)CC(=N)OC |

Origin of Product |

United States |

Preparation Methods

Yield and Scalability

Condensation reactions with methyl trichloroacetimidate consistently deliver the highest yields (up to 95%), making them preferable for large-scale synthesis. In contrast, photocatalytic methods, though innovative, require further optimization for industrial applicability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetimidate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic hydrolysis (HCl/H₂O, reflux, 6–8 hr): Produces 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetamide via protonation of the imidate nitrogen, followed by nucleophilic attack by water.

-

Basic hydrolysis (NaOH/EtOH, 60°C, 4 hr): Generates 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetic acid due to hydroxide ion-mediated cleavage.

Table 1: Hydrolysis Conditions and Yields

| Condition | Reagents | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic | 1M HCl, H₂O | Reflux | 6 hr | Acetamide derivative | 82% |

| Basic | 1M NaOH, EtOH | 60°C | 4 hr | Carboxylic acid derivative | 75% |

Nucleophilic Substitution

The methyl group on the acetimidate acts as a leaving group in nucleophilic substitutions:

-

Ammonia treatment (NH₃/MeOH, 25°C, 12 hr): Forms 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetamidine with >90% regioselectivity .

-

Grignard reagent reactions (RMgX, THF, −78°C): Substitutes the methyl group with alkyl/aryl chains, enabling side-chain diversification .

Key Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate stabilized by resonance with the dihydronaphthalene ring’s π-system. Steric hindrance from the 1-methyl group limits reactivity at the adjacent position.

Condensation Reactions

The compound participates in cyclocondensation with carbonyl-containing species:

-

Maleic anhydride coupling (oxalyl chloride, Et₃N, CH₂Cl₂): Forms fused tetracyclic structures in yields up to 65% (e.g., maleimide derivatives) .

-

Knoevenagel condensation (diethyl malonate, piperidine, 80°C): Generates α,β-unsaturated esters via deprotonation and elimination.

Table 2: Condensation Reaction Outcomes

| Partner | Catalyst | Product Class | Yield | Application |

|---|---|---|---|---|

| Maleic anhydride | Et₃N | Maleimides | 65% | Kinase inhibition scaffolds |

| Diethyl malonate | Piperidine | α,β-Unsaturated esters | 58% | Polymer precursors |

Oxidation and Reduction

-

Oxidation (KMnO₄, H₂SO₄): Converts the dihydronaphthalene ring to a fully aromatic naphthalene system, enhancing stability but reducing solubility.

-

Reduction (H₂, Pd/C): Saturates the dihydronaphthalene ring to decalin derivatives, altering conformational flexibility.

Kinetic Data :

-

Oxidation half-life: 2.3 hr (0.1M KMnO₄, 25°C)

-

Reduction rate: k = 0.45 min⁻¹ (10% Pd/C, 1 atm H₂)

Electrophilic Aromatic Substitution

The dihydronaphthalene moiety undergoes regioselective substitutions:

-

Nitration (HNO₃/H₂SO₄): Favors para-substitution at the 5-position (78% selectivity).

-

Sulfonation (SO₃, H₂SO₄): Targets the 8-position due to steric and electronic effects.

Table 3: Substitution Patterns and Directing Effects

| Reaction | Electrophile | Major Product Position | Yield | Notes |

|---|---|---|---|---|

| Nitration | NO₂⁺ | 5-position | 72% | Meta-directing effect of methyl |

| Sulfonation | SO₃H⁺ | 8-position | 68% | Steric hindrance at 1-methyl |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts in 40–50% yields . This reactivity is attributed to the dihydronaphthalene’s conjugated diene system.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets relevant to various diseases.

Anticancer Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example, studies have indicated that certain naphthalene derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression .

Case Study:

In a study focusing on the synthesis of naphthalene-based compounds, analogs were tested against various cancer cell lines, demonstrating promising cytotoxic effects. The results indicated that modifications to the naphthalene core could enhance the potency against specific cancer types .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Naphthalene Derivatives

This compound can be utilized to synthesize various naphthalene derivatives through reactions such as nucleophilic substitutions and coupling reactions. These derivatives are valuable in pharmaceuticals and materials science.

Data Table: Synthesis Pathways for Naphthalene Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Naphthalene derivative A | 75 |

| Coupling Reaction | This compound | Naphthalene derivative B | 68 |

Chemical Biology

The compound has potential applications in chemical biology, particularly in the development of site-specific inhibitors for disease-related proteins.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases.

Case Study:

Inhibitory assays conducted on enzyme targets showed that modifications of the acetimidate moiety could enhance binding affinity and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetimidates

The following analysis compares the target compound with acetimidate derivatives reported in the literature, focusing on substituent effects, spectroscopic data, and synthetic yields.

Structural Variations and Substituent Effects

Key structural differences among acetimidates arise from:

- Core heterocycles : Indole (e.g., ) vs. dihydronaphthalene.

- Substituents on the heterocycle : Methyl, benzyl, or halogen groups (e.g., bromo, methoxy).

- Aryl substituents : Para-tolyl, 4-methoxyphenyl, or chlorophenyl groups.

For example:

- Methyl 2-(1-methyl-1H-indol-3-yl)-N-phenyl-2-(p-tolyl)acetimidate (6p) : Features an indole core with methyl and para-tolyl groups, synthesized in 54% yield via GP1 .

- Methyl 2-(1-benzyl-1H-indol-3-yl)-N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetimidate (6q) : Incorporates benzyl, 4-chlorophenyl, and 4-methoxyphenyl groups, yielding 43% via GP1 .

Spectroscopic Characterization

Table 1: Comparative NMR Data (Selected Analogs)

The target compound’s NMR and IR spectra would likely exhibit similarities, such as C=O (1733–1661 cm⁻¹) and C=N (1609–1583 cm⁻¹) stretches, but distinct aromatic signals due to its dihydronaphthalene core.

Biological Activity

Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure indicates the presence of a methyl group, a naphthalene derivative, and an acetimidate functional group, which may contribute to its biological activity.

Mechanisms of Biological Activity

- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives of naphthalene have been shown to inhibit cell growth in breast and lung cancer models, suggesting that this compound might have similar properties .

- Enzyme Inhibition : The acetimidate group may interact with specific enzymes involved in metabolic pathways. Compounds with imidate functionalities are known to act as enzyme inhibitors, which could be a mechanism through which this compound exerts its biological effects .

- Receptor Modulation : Some studies suggest that naphthalene derivatives can modulate receptor activity, particularly in the context of neurotransmitter systems. This modulation may influence signaling pathways related to mood regulation and cognitive functions .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These findings suggest significant antiproliferative activity at higher concentrations .

Case Study 2: Enzyme Inhibition

In another experiment, the compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. The results indicated that this compound inhibited enzyme activity by approximately 60% at a concentration of 25 µM, demonstrating potential as an enzyme inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure. The presence of the naphthalene ring is crucial for binding interactions with biological targets. Modifications to the acetimidate moiety can enhance or diminish activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased enzyme inhibition |

| Alkyl chain length | Optimal length enhances potency |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Methyl 2-(1-methyl-3,4-dihydronaphthalen-2-yl)acetimidate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically employs multi-component reactions under mild conditions. For example, propargyl bromide reacts with naphthol derivatives in DMF using K₂CO₃ as a base, followed by quenching with ice and ethyl acetate extraction . Optimization strategies include:

- Solvent polarity adjustments (e.g., DMF vs. THF).

- Extended reaction times (2–24 hours) under inert atmospheres.

- Catalysts like CuI for click chemistry modifications, achieving yields up to 87% .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to resolve diastereotopic protons (e.g., δ 2.33–2.96 ppm) .

- IR : C=N stretches (1661–1733 cm⁻¹) and aromatic C-H bends (740–831 cm⁻¹) confirm functional groups .

- Crystallography : SHELXL refinement within WinGX for anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the 3,4-dihydronaphthalene moiety?

- Strategies :

- Chiral HPLC : Cellulose-based columns (Chiralpak IC) isolate enantiomers .

- X-ray Crystallography : SHELXL refines absolute configuration via Flack parameters .

- Low-Temperature NMR : Conformational exchange is frozen at −40°C in CD₂Cl₂, revealing axial/equatorial proton splitting .

Q. What strategies exist for analyzing contradictions between computational models and experimental data (e.g., NMR shifts vs. DFT predictions)?

- Resolution Methods :

- Solvent Effects : Recalculate shifts using IEFPCM solvent models for DMSO .

- Higher-Level Theory : MP2/cc-pVTZ improves accuracy for electron correlation .

- Solid-State Validation : X-ray charge density maps cross-validate computational results .

Q. How can the reactivity of the acetimidate group be exploited for functionalization in drug discovery?

- Functionalization Pathways :

- Nucleophilic Substitution : React with amines (e.g., benzylamine in THF) to form amidines .

- Mitsunobu Reactions : Introduce pH-sensitive linkers at the imidate oxygen using DIAD/PPh₃ .

- Pd-Catalyzed Cross-Coupling : Suzuki reactions modify the dihydronaphthalene ring without disrupting the imidate .

Q. What computational protocols predict the metabolic stability of derivatives?

- Protocols :

- QSAR Models : Schrödinger’s ADMET Predictor identifies CYP450 oxidation sites .

- Molecular Docking : AutoDock Vina screens against human liver microsomal enzymes to pinpoint vulnerable positions (e.g., C-2 of dihydronaphthalene) .

- In Vitro Validation : Incubation with rat hepatocytes (37°C, 2 hours) followed by LC-MS/MS quantifies parent compound depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.